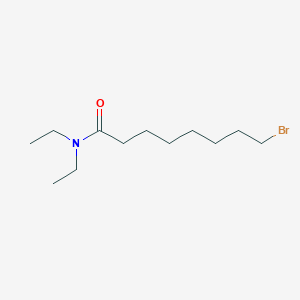
8-bromo-N,N-diethyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-N,N-diethyloctanamide is an organic compound with the molecular formula C12H24BrNO. It is a derivative of octanamide, where the octanamide chain is substituted with a bromine atom at the 8th position and two ethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N,N-diethyloctanamide typically involves the bromination of N,N-diethyloctanamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or a peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-N,N-diethyloctanamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds like azides, thiocyanates, or ethers.
Elimination Reactions: The major product is typically an alkene formed by the removal of the bromine atom and a hydrogen atom from the adjacent carbon.
Oxidation and Reduction: Products include oxidized or reduced forms of the amide group, such as carboxylic acids or amines
Scientific Research Applications
8-Bromo-N,N-diethyloctanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functional materials, such as polymers and surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-bromo-N,N-diethyloctanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyloctanamide: Lacks the bromine substitution, making it less reactive in nucleophilic substitution reactions.
8-Chloro-N,N-diethyloctanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
N,N-Dimethyloctanamide: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties
Uniqueness
8-Bromo-N,N-diethyloctanamide is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and potentially increases its biological activity compared to its non-brominated counterparts .
Properties
CAS No. |
188969-66-6 |
|---|---|
Molecular Formula |
C12H24BrNO |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
8-bromo-N,N-diethyloctanamide |
InChI |
InChI=1S/C12H24BrNO/c1-3-14(4-2)12(15)10-8-6-5-7-9-11-13/h3-11H2,1-2H3 |
InChI Key |
OTALUMUICAGKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















